molecular formula C19H10Cl3N5O3S B6037210 (5Z)-1-(3-CHLOROPHENYL)-5-({[5-(2,4-DICHLOROPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

(5Z)-1-(3-CHLOROPHENYL)-5-({[5-(2,4-DICHLOROPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B6037210
M. Wt: 494.7 g/mol
InChI Key: DFUBPEDNENXMLV-LIMNOBDPSA-N
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Description

(5Z)-1-(3-CHLOROPHENYL)-5-({[5-(2,4-DICHLOROPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a combination of chlorinated phenyl groups, a thiadiazole ring, and a diazinane trione structure

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[(E)-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl3N5O3S/c20-9-2-1-3-11(6-9)27-17(29)13(15(28)24-19(27)30)8-23-18-26-25-16(31-18)12-5-4-10(21)7-14(12)22/h1-8,29H,(H,24,28,30)/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUBPEDNENXMLV-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)NC2=O)C=NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)NC2=O)/C=N/C3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-CHLOROPHENYL)-5-({[5-(2,4-DICHLOROPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate to form the 1,3,4-thiadiazole ring.

    Condensation Reaction: The thiadiazole derivative is then reacted with 3-chlorobenzaldehyde in the presence of a base to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization with barbituric acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups of the diazinane trione structure.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial properties, making it a candidate for drug development.

  • **Enzyme Inhibition

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